Product packaging for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid(Cat. No.:)

4-Cyclobutoxymethyl-3-fluorobenzoic Acid

Cat. No.: B8605546
M. Wt: 224.23 g/mol
InChI Key: KUWPPHNKXXTXOX-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Derivatives Chemistry

Fluorinated benzoic acids are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by fluorine atoms. lookchem.com These compounds, including isomers like 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, serve as crucial intermediates and building blocks in organic synthesis. lookchem.comwikipedia.org The introduction of fluorine can significantly modify the physical, chemical, and biological properties of the parent molecule. lookchem.comontosight.ai Consequently, fluorobenzoic acid derivatives are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comglobalscientificjournal.com Their utility often lies in studies of structure-activity relationships, where researchers systematically alter molecular structures to enhance biological activity or other desired properties. lookchem.com The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, while the fluorine atom imparts unique electronic characteristics.

Table 1: Physicochemical Properties of Parent Fluorobenzoic Acid Isomers

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂
Molar Mass 140.11 g/mol 140.11 g/mol 140.11 g/mol
Melting Point 122-125 °C123-125 °C182-184 °C sigmaaldrich.com
Acidity (pKa) 3.273.864.14 wikipedia.org

Note: Data compiled from various chemical information sources.

Significance of Cyclobutane (B1203170) and Fluorine Moieties in Molecular Design

The molecular architecture of 4-Cyclobutoxymethyl-3-fluorobenzoic acid features two structural motifs of high interest in medicinal chemistry: a fluorine atom and a cyclobutane ring. Each contributes distinct and valuable properties to a molecule's design.

The fluorine atom is prized for its unique characteristics, including its small size and high electronegativity. chemxyne.comtandfonline.com Its incorporation into a drug candidate can profoundly influence pharmacokinetic and physicochemical properties. tandfonline.comnih.gov Strategic placement of fluorine can block metabolic "soft spots," thereby improving a molecule's metabolic stability and prolonging its duration of action. numberanalytics.comacs.org It can also alter the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins, and improve membrane permeability, which can lead to better bioavailability. chemxyne.comtandfonline.com

The cyclobutane moiety is increasingly used by medicinal chemists to introduce conformational rigidity into otherwise flexible molecules. pharmablock.comlifechemicals.com Unlike more flexible chains, the puckered, three-dimensional structure of the cyclobutane ring can help lock a molecule into a specific orientation, which can be crucial for selective binding to a biological target. pharmablock.comnih.gov This strained carbocycle can also serve as a bioisostere for other groups, fill hydrophobic pockets in proteins, and improve metabolic stability. nih.govru.nlexlibrisgroup.com The use of cyclobutane rings has been shown to offer advantages in potency, selectivity, and pharmacokinetic profiles in drug discovery projects. pharmablock.com

Table 2: Common Contributions of Fluorine and Cyclobutane in Molecular Design

MoietyCommon Benefits in Medicinal Chemistry
Fluorine - Enhances metabolic stability nih.govnumberanalytics.com - Increases binding affinity chemxyne.comnih.gov - Modulates pKa and lipophilicity acs.org - Improves membrane permeation and bioavailability chemxyne.comtandfonline.com
Cyclobutane - Induces conformational restriction lifechemicals.comnih.govexlibrisgroup.com - Increases metabolic stability nih.govru.nl - Fills hydrophobic pockets nih.govexlibrisgroup.com - Acts as a bioisostere (e.g., for alkenes or larger rings) nih.gov

Overview of Relevant Synthetic Strategies and Chemical Transformations in Related Systems

While specific synthetic routes for this compound are not widely published in academic literature, its structure suggests that its synthesis would involve established chemical transformations. The preparation of fluorinated benzoic acids, in general, can be achieved through several methods. One classic approach is the Schiemann reaction , which involves the diazotization of an aminobenzoic acid, followed by the introduction of fluorine using a tetrafluoroborate (B81430) salt. wikipedia.orgorgsyn.org Another strategy involves nucleophilic aromatic substitution on a suitably activated precursor. More modern methods include transition-metal-free nucleophilic fluorination of precursors like 1-arylbenziodoxolones. arkat-usa.org

The cyclobutoxymethyl ether portion of the molecule is typically formed through a Williamson ether synthesis . This reaction would involve reacting a hydroxyl-substituted fluorobenzoic acid precursor (e.g., 3-fluoro-4-hydroxybenzoic acid) with a cyclobutylmethyl halide (like cyclobutylmethyl bromide) in the presence of a base. Alternatively, the synthesis could start from a fluorinated phenol (B47542) which is first etherified and then the aromatic ring is carboxylated. These are fundamental reactions in organic chemistry used to construct the ether and carboxylic acid functional groups present in the target molecule.

Current Research Landscape and Gaps Pertaining to this compound

The current public research landscape for this compound itself is sparse. There is a notable gap in academic literature detailing its synthesis, characterization, or application in dedicated studies. It does not appear to be a final, biologically active compound that has been the subject of extensive investigation.

Instead, its primary significance appears to be as a specialized building block or intermediate in organic and medicinal chemistry. The combination of a reactive carboxylic acid handle, a metabolically robust cyclobutane ether, and an electronically modifying fluorine atom makes it a valuable scaffold. It is likely utilized in the synthesis of more complex, proprietary molecules, particularly within the pharmaceutical and agrochemical industries, where its structure would be documented in patent literature rather than peer-reviewed journals. The research gap, therefore, pertains not to its non-existence, but to its role as a component in larger, undisclosed research and development programs. Future research could focus on developing efficient, scalable syntheses for this compound and exploring its utility in creating new libraries of molecules for screening purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO3 B8605546 4-Cyclobutoxymethyl-3-fluorobenzoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

4-(cyclobutyloxymethyl)-3-fluorobenzoic acid

InChI

InChI=1S/C12H13FO3/c13-11-6-8(12(14)15)4-5-9(11)7-16-10-2-1-3-10/h4-6,10H,1-3,7H2,(H,14,15)

InChI Key

KUWPPHNKXXTXOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 4-Cyclobutoxymethyl-3-fluorobenzoic Acid Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the ether linkage and the functional groups on the benzoic acid core.

The three key structural components are the benzoic acid, the fluorine atom at position 3, and the cyclobutoxymethyl ether at position 4. The retrosynthetic approach considers the most logical order for introducing these functionalities. The most strategic disconnections are the C-O bond of the ether and the C-C bond between the aromatic ring and the carboxyl group.

Key Precursors and Building Blocks for the Benzoic Acid Core

The benzoic acid moiety is a common starting point for retrosynthesis. A standard disconnection involves converting the carboxylic acid to a functional group that can be derived from a simpler precursor. One common strategy is the oxidation of a methyl group. This leads to a toluene derivative as a key precursor.

Another approach is to consider the entire substituted benzene (B151609) ring as a building block. A key intermediate identified through this analysis is a 3-fluoro-4-hydroxybenzoic acid derivative. This precursor already contains the correct substitution pattern for two of the three key functionalities, simplifying the subsequent synthetic steps.

Precursor Type Example Precursor Rationale
Toluene Derivative3-Fluoro-4-hydroxytolueneAllows for late-stage oxidation to form the carboxylic acid.
Benzoic Acid Derivative3-Fluoro-4-hydroxybenzoic acidSimplifies the synthesis by starting with the acid functionality in place.
Benzaldehyde Derivative3-Fluoro-4-hydroxybenzaldehydeAldehyde can be oxidized to a carboxylic acid under mild conditions.

Strategies for Regioselective Fluorination

Achieving the correct placement of the fluorine atom at the C-3 position, ortho to the eventual ether linkage and meta to the carboxylic acid, is a critical challenge. The strategy for fluorination depends heavily on the chosen precursor and the timing of the fluorination step.

Electrophilic Fluorination: If starting with a precursor like 4-hydroxybenzoic acid or its ester, a directed ortho-fluorination can be employed. The hydroxyl group is a strong ortho-, para- director, making the C-3 position a primary target for electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™.

Deoxyfluorination: Modern methods allow for the direct conversion of a phenolic hydroxyl group to a fluorine atom. harvard.edunih.gov Starting with a precursor like 3,4-dihydroxybenzoic acid, selective protection followed by deoxyfluorination of the C-3 hydroxyl group could be a viable, though complex, route.

From an Amino Precursor (Balz-Schiemann Reaction): A classic and reliable method involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. A suitable precursor would be 3-amino-4-hydroxybenzoic acid.

Approaches to Cyclobutoxymethyl Ether Formation

The formation of the ether bond is typically one of the final steps in the synthesis to avoid subjecting the ether to harsh conditions that might be required for earlier transformations.

The most common and effective method for forming such an aryl alkyl ether is the Williamson ether synthesis . organic-synthesis.commasterorganicchemistry.comucalgary.cawikipedia.orgorgchemres.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. ucalgary.ca

Nucleophile: The nucleophile would be the phenoxide generated from a 3-fluoro-4-hydroxybenzoic acid derivative (e.g., methyl 3-fluoro-4-hydroxybenzoate) by treatment with a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). organic-synthesis.comucalgary.ca

Electrophile: The electrophile would be (bromomethyl)cyclobutane. chemicalbook.comgoogle.comgoogle.comsigmaaldrich.comsigmaaldrich.com This reagent can be synthesized from cyclobutane (B1203170) methanol. chemicalbook.comgoogle.com

This Sₙ2 reaction works best with primary alkyl halides like (bromomethyl)cyclobutane, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comwikipedia.org

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be devised.

Stepwise Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a single starting material. libretexts.orgpressbooks.pubfiveable.me A plausible linear route could start from a simpler, commercially available substituted phenol (B47542).

Example Linear Pathway:

Ortho-Fluorination: Start with p-cresol (4-methylphenol). Perform a regioselective electrophilic fluorination to introduce a fluorine atom at the C-3 position, yielding 3-fluoro-4-methylphenol. The hydroxyl group directs the fluorination to the ortho position.

Protection: The resulting phenolic hydroxyl group is protected, for example, as a benzyl ether, to prevent it from interfering with the subsequent oxidation step.

Oxidation: The methyl group of the protected intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This forms the protected 3-fluoro-4-hydroxybenzoic acid.

Deprotection: The protecting group is removed from the hydroxyl group to yield 3-fluoro-4-hydroxybenzoic acid.

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl ester) to protect it during the final etherification step.

Ether Formation: The methyl 3-fluoro-4-hydroxybenzoate is reacted with (bromomethyl)cyclobutane via the Williamson ether synthesis. organic-synthesis.commasterorganicchemistry.com

Hydrolysis: The final step is the hydrolysis of the ester back to the carboxylic acid, yielding the target molecule, this compound.

Convergent Synthesis Approaches

Example Convergent Pathway:

Fragment A Synthesis: The primary building block is methyl 3-fluoro-4-hydroxybenzoate. This intermediate can be sourced commercially or synthesized efficiently from 4-hydroxybenzoic acid.

Fragment B Synthesis: The second building block is the alkylating agent, (bromomethyl)cyclobutane. This is prepared from the corresponding alcohol, cyclobutane methanol, by reaction with a brominating agent like phosphorus tribromide (PBr₃) or via an Appel reaction. chemicalbook.comgoogle.com

Coupling and Final Step:

Williamson Ether Synthesis: Fragment A (methyl 3-fluoro-4-hydroxybenzoate) is deprotonated with a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. francis-press.com Fragment B ((bromomethyl)cyclobutane) is then added to the reaction mixture, leading to the formation of methyl 4-(cyclobutoxymethyl)-3-fluorobenzoate. gordon.edu

Saponification: The methyl ester of the coupled product is hydrolyzed using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, to afford the final product, this compound.

Synthesis Type Key Steps Advantages
Linear Sequential functional group installation on a single precursor.Straightforward planning.
Convergent Independent synthesis of key fragments followed by coupling.Higher overall yield, greater flexibility.

Protecting Group Chemistry in the Preparation of this compound

The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

A plausible synthetic route commences from a readily available starting material such as 4-bromo-2-fluorotoluene. To introduce the carboxylic acid functionality at a later stage, the methyl group can serve as a precursor. The primary challenge is the selective introduction of the cyclobutoxymethyl ether at the 4-position without interfering with other reactive sites.

If the synthesis starts with a precursor already containing a carboxylic acid or an aldehyde, this group must be protected during the etherification step. For a carboxylic acid, esterification to a methyl or ethyl ester is a common strategy. These ester groups are generally stable under the basic conditions of the Williamson ether synthesis but can be readily hydrolyzed back to the carboxylic acid in a final step.

Alternatively, if the synthesis starts from a phenolic precursor, the hydroxyl group itself might be temporarily protected if other reactions on the aromatic ring are required before the etherification. However, in a more direct approach, the phenoxide is generated in situ to react with the alkylating agent.

The following table summarizes common protecting groups that could be employed in the synthesis of this compound, along with their protection and deprotection conditions.

Functional Group to ProtectProtecting GroupProtection Reagents and ConditionsDeprotection Reagents and Conditions
Carboxylic AcidMethyl EsterCH₃OH, H₂SO₄ (catalytic), refluxNaOH, H₂O/MeOH, then H₃O⁺
Carboxylic AcidBenzyl EsterBenzyl bromide, base (e.g., K₂CO₃)H₂, Pd/C
Phenolic HydroxylBenzyl EtherBenzyl bromide, base (e.g., K₂CO₃)H₂, Pd/C

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic transformations can be envisioned for the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In a potential synthetic route to this compound, a palladium-catalyzed carbonylation could be employed. For instance, starting from a 4-cyclobutoxymethyl-3-fluoroaryl halide (e.g., iodide or bromide), a palladium catalyst, in the presence of carbon monoxide and a suitable nucleophile (like water or an alcohol followed by hydrolysis), can introduce the carboxylic acid moiety.

This approach offers an alternative to the oxidation of a methyl or aldehyde group. The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of the carbonylation reaction.

Aryl HalideCatalyst/LigandCO PressureSolventTemperature (°C)Yield (%)
4-Alkoxy-3-fluoroiodobenzenePd(OAc)₂ / PPh₃1 atmDMF100High
4-Alkoxy-3-fluorobromobenzenePdCl₂(dppf)10 atmToluene120Moderate to High

Organocatalytic Methodologies for Functional Group Interconversions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing complementary reactivity to metal-based catalysts. For the synthesis of this compound, an organocatalytic approach could be considered for the O-alkylation of a 3-fluorophenol precursor with a cyclobutylmethyl electrophile. Chiral amines or phosphines can act as nucleophilic catalysts in allylic substitutions, a principle that can be extended to other alkylation reactions nih.gov. While not a direct functional group interconversion in the traditional sense, this catalytic etherification is a key bond-forming step.

Furthermore, the oxidation of an intermediate aldehyde to the final carboxylic acid can be achieved using organocatalysts. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of aldehydes to carboxylic acids in the presence of a suitable oxidant.

Biocatalytic Routes to Structural Analogs

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound is not established, enzymatic methods could be applied to key steps in the synthesis of this molecule or its structural analogs.

For instance, the oxidation of a 4-cyclobutoxymethyl-3-fluorobenzaldehyde intermediate to the corresponding carboxylic acid could be accomplished using aldehyde dehydrogenases (ALDHs). These enzymes exhibit excellent chemoselectivity, oxidizing the aldehyde functional group without affecting other parts of the molecule. This method avoids the use of harsh chemical oxidants.

SubstrateEnzymeCo-factor Recycling SystempHTemperature (°C)Conversion (%)
Substituted BenzaldehydesAldehyde Dehydrogenase (ALDH)Nicotinamide Oxidase (NOx)8.540>99

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Supercritical CO2)

The choice of solvent has a significant impact on the environmental footprint of a chemical process. In the context of the Williamson ether synthesis, a key step in the proposed route, traditional solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. These solvents, while effective, pose environmental and health risks.

Greener alternatives are being explored for such reactions. Phase-transfer catalysis (PTC) allows the reaction to be carried out in a biphasic system, often with water as one of the phases, which reduces the need for large volumes of organic solvents. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the transport of the phenoxide nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

For the oxidation step, if a chemical oxidant is used, performing the reaction in water or a biodegradable solvent would be a greener approach. For example, the oxidation of substituted toluenes can be carried out in aqueous media using catalysts that are active in water.

Reaction StepTraditional SolventGreen AlternativeCatalyst/Conditions
Williamson Ether SynthesisDMF, AcetonitrileWater/Toluene (biphasic)Phase Transfer Catalyst (e.g., TBAB)
Oxidation of AldehydeDichloromethaneWaterBiocatalyst (e.g., ALDH)

Atom Economy and Reaction Efficiency Optimization

A theoretical analysis of the atom economy for the proposed synthesis of this compound is presented below. This analysis assumes a simplified reaction scheme for clarity.

Hypothetical Synthetic Route for Atom Economy Analysis:

Step 1: Esterification of 3-fluoro-4-hydroxybenzoic acid with methanol.

Step 2: Williamson ether synthesis with cyclobutoxymethyl chloride.

Step 3: Hydrolysis of the methyl ester to the carboxylic acid.

StepReactionDesired ProductByproduct(s)Theoretical Atom Economy (%)Optimization Strategies
1. Esterification3-fluoro-4-hydroxybenzoic acid + Methanol → Methyl 3-fluoro-4-hydroxybenzoate + WaterMethyl 3-fluoro-4-hydroxybenzoateWater90.6%Use of a reusable solid acid catalyst to simplify purification. nih.gov Microwave-assisted heating can reduce reaction times and energy input. acs.org
2. Williamson Ether SynthesisMethyl 3-fluoro-4-hydroxybenzoate + Cyclobutoxymethyl chloride → Methyl 4-cyclobutoxymethyl-3-fluorobenzoate + HClMethyl 4-cyclobutoxymethyl-3-fluorobenzoateHCl (neutralized to a salt)87.3%Use of a phase-transfer catalyst can improve reaction rates and yields, especially in a biphasic system. wikipedia.org The choice of a high-boiling point aprotic solvent like DMF or DMSO can also enhance reactivity. jk-sci.com Catalytic alternatives to the traditional Williamson synthesis can avoid the formation of stoichiometric salt byproducts. researchgate.netacs.org
3. HydrolysisMethyl 4-cyclobutoxymethyl-3-fluorobenzoate + Water → this compound + MethanolThis compoundMethanol88.1%Base-catalyzed hydrolysis (saponification) is often more efficient and less reversible than acid-catalyzed hydrolysis. wikipedia.org Careful control of temperature and reaction time is necessary to prevent side reactions.

Waste Minimization and Byproduct Valorization

A key principle of green chemistry is the minimization of waste. ispe.orgcopadata.com In a multi-step synthesis, this involves not only maximizing the yield of each step but also considering the environmental impact of solvents, reagents, and byproducts. The pharmaceutical industry, in particular, is focusing on reducing its significant waste footprint. bath.ac.ukemergingpub.comcore.ac.uk

Synthetic StepPotential Waste StreamsWaste Minimization StrategiesByproduct Valorization Potential
1. EsterificationExcess alcohol, acid catalyst, aqueous workup solutions.Use of a stoichiometric amount of alcohol or recycling of excess alcohol. Employing a reusable solid acid catalyst. nih.gov Minimizing aqueous workup by using a catalyst that is easily filtered off.The byproduct, water, is non-hazardous.
2. Williamson Ether SynthesisSolvent (e.g., DMF, DMSO), inorganic salt from base neutralization, potential elimination byproducts.Selection of greener, recyclable solvents such as 2-methyltetrahydrofuran (2-MeTHF). researchgate.net Catalytic approaches can eliminate the formation of stoichiometric salt waste. researchgate.netacs.org Optimization of reaction conditions (temperature, base) to minimize elimination side reactions. scienceinfo.comThe primary byproduct is a simple inorganic salt (e.g., NaCl), which has limited valorization potential in this context.
3. HydrolysisAqueous acidic or basic solutions from workup, methanol byproduct.Neutralization of workup solutions to produce less harmful salts. Recovery and purification of the methanol byproduct for reuse as a solvent or reagent.The methanol byproduct can be purified and reused, contributing to a more circular economy within the chemical process.

In the proposed synthesis, the Williamson ether synthesis step generates a stoichiometric amount of salt as a byproduct. To mitigate this, alternative, more atom-economical methods for ether synthesis could be considered. For example, catalytic methods that use alcohols directly as alkylating agents, producing water as the only byproduct, are being developed. acs.orgnih.gov

The valorization of byproducts, or the conversion of waste streams into valuable products, is an advanced principle of green chemistry. In this specific synthetic route, the most straightforward opportunity for valorization is the recovery and reuse of the methanol generated during the final hydrolysis step. While the inorganic salt produced in the Williamson ether synthesis has low intrinsic value, its reduction or elimination through catalytic methods is the more effective green strategy.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Reactivity of the Benzoic Acid Moiety

The reactivity of the aromatic carboxylic acid portion of the molecule is centered around the carboxyl group (-COOH). This group's behavior is modulated by the electron-withdrawing effect of the fluorine atom at the meta position, which enhances the electrophilicity of the carbonyl carbon.

Electrophilic and Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

The primary reaction pathway for the carboxylic acid group is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the hydroxyl group is eliminated as a leaving group (typically after protonation to form water), regenerating the carbonyl double bond. libretexts.org

Esterification: The reaction of 4-Cyclobutoxymethyl-3-fluorobenzoic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid) is expected to yield the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water drives the reaction toward the product. msu.eduresearchgate.net The fluorine substituent on the benzene (B151609) ring increases the acidity of the carboxylic acid, which can influence the reaction rate.

Amidation: Similarly, the compound can be converted to an amide. This typically requires converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, to react with ammonia or a primary/secondary amine. The direct reaction with an amine is generally unfavorable and requires high temperatures. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide. libretexts.org

Table 1: Common Nucleophilic Acyl Substitution Reactions
ReactionNucleophileTypical Reagents/ConditionsExpected Product
Esterification (Fischer)Alcohol (R'-OH)H2SO4 (catalyst), heatEster
Amidation (via Acyl Chloride)Amine (R'-NH2)1. SOCl2 or (COCl)2 2. Excess R'-NH2Amide
Conversion to Acyl ChlorideChloride (Cl-)Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)Acyl Chloride

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids. It typically requires harsh conditions or specific functional groups that stabilize the resulting carbanion intermediate. However, modern synthetic methods, such as metallaphotoredox catalysis, have enabled decarboxylative functionalization under milder conditions. princeton.edu These methods can utilize the native carboxylic acid functionality to generate aryl radicals upon loss of CO₂, which can then participate in cross-coupling reactions. princeton.edu

Redox Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group is relatively resistant to reduction. Strong reducing agents are required to reduce it to a primary alcohol.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid to the corresponding primary alcohol (4-(cyclobutoxymethyl)-3-fluorobenzyl alcohol). Diborane (B₂H₆) is also capable of this transformation. msu.edu Milder reducing agents such as sodium borohydride (NaBH₄) are generally unreactive with carboxylic acids. msu.edu

Oxidation: The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation. The aromatic ring, however, could undergo oxidation under very harsh conditions, but this would likely lead to degradation of the molecule.

Reactivity of the Cyclobutoxymethyl Ether Linkage

Ethers are known for their general lack of reactivity, which makes them useful as solvents. openstax.org However, the C-O bond of the ether can be cleaved under specific, typically harsh, conditions. openstax.orgwikipedia.org

Acid- and Base-Catalyzed Ether Cleavage Mechanisms

Acid-Catalyzed Cleavage: This is the most common reaction of ethers. libretexts.org It requires a strong acid, typically hydrobromic acid (HBr) or hydroiodic acid (HI), as hydrochloric acid (HCl) is often ineffective. openstax.org The mechanism involves two key steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com

The specific pathway, SN1 or SN2, depends on the structure of the alkyl groups attached to the ether oxygen. wikipedia.org In the case of the this compound, the ether linkage involves a primary carbon (from the -CH₂- group) and an aromatic carbon. Nucleophilic attack will not occur on the aromatic carbon. libretexts.org Therefore, the reaction proceeds via an SN2 mechanism, where the halide nucleophile attacks the less hindered primary carbon of the cyclobutoxymethyl group. openstax.org This would yield 4-hydroxy-3-fluorobenzoic acid and cyclobutylmethyl halide.

Table 2: Predicted Products of Acid-Catalyzed Ether Cleavage (SN2)
ReagentMechanismPredicted Products
Excess HI, heatSN24-hydroxy-3-fluorobenzoic acid + Cyclobutylmethyl iodide
Excess HBr, heatSN24-hydroxy-3-fluorobenzoic acid + Cyclobutylmethyl bromide

Base-Catalyzed Cleavage: Cleavage of ethers by bases is much less common and requires very strong bases, such as organolithium compounds. wikipedia.org The mechanism typically involves deprotonation at the α-position to the oxygen atom, followed by decomposition. This pathway is generally not as synthetically useful for this type of acyclic ether compared to acid-catalyzed cleavage.

Nucleophilic and Electrophilic Attack at the Ether Oxygen or Alkyl Chain

Electrophilic Attack: The initial step in acid-catalyzed cleavage is an electrophilic attack on the ether oxygen by a proton (H⁺). masterorganicchemistry.com This is the primary mode of activation for the ether linkage.

Nucleophilic Attack: Following protonation, the molecule becomes susceptible to nucleophilic attack. As discussed, a strong nucleophile like I⁻ or Br⁻ will attack the electrophilic carbon adjacent to the protonated oxygen. masterorganicchemistry.com For the cyclobutoxymethyl group, this attack occurs at the primary methylene (-CH₂-) carbon, as it is the most accessible site for an SN2 reaction. openstax.orglibretexts.org

Rearrangement Reactions Involving the Cyclobutoxymethyl Group

The cyclobutoxymethyl group in this compound can potentially undergo rearrangement reactions, particularly under acidic conditions. Such rearrangements are characteristic of ethers, especially those with cyclic or strained alkyl groups. The driving force for these reactions is often the formation of a more stable carbocation intermediate.

One plausible rearrangement pathway involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a cyclobutylcarbinyl cation and 3-fluoro-4-hydroxybenzoic acid. The cyclobutylcarbinyl cation is known to be unstable and can rearrange to more stable carbocations, such as the cyclopentyl cation, through ring expansion. This rearrangement is driven by the relief of ring strain in the four-membered cyclobutane (B1203170) ring.

Alternatively, a concerted mechanism may occur where the bond migration is simultaneous with the departure of the leaving group. The specific pathway and the distribution of products would likely depend on the reaction conditions, such as the nature of the acid catalyst and the solvent.

Reactant Conditions Potential Rearrangement Products Driving Force
This compoundAcid Catalyst (e.g., H₂SO₄, HCl)4-(Cyclopentyl)-3-fluorobenzoic acid, 3-Fluoro-4-(hydroxymethyl)benzoic acid and cyclobuteneRelief of ring strain, formation of a more stable carbocation

Influence and Reactivity of the Fluorine Atom on the Aromatic System

The fluorine atom at the 3-position of the benzoic acid ring significantly influences the electron density distribution and, consequently, the reactivity of the aromatic system in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom and the carboxylic acid group exert competing directing effects. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. Fluorine, being a halogen, is deactivating due to its strong inductive electron-withdrawing effect, yet it can donate a lone pair of electrons through resonance to the ortho and para positions, thereby stabilizing the arenium ion intermediate at these positions. csbsju.edulibretexts.org The carboxylic acid group is a strong deactivating group due to both its inductive and resonance electron-withdrawing effects.

Position Influence of Fluorine (at C-3) Influence of Carboxylic Acid (at C-1) Influence of Cyclobutoxymethyl (at C-4) Overall Predicted Directing Effect
C-2OrthoOrthoMetaStrongly deactivated
C-5MetaMetaOrthoModerately deactivated, potential site for substitution
C-6ParaMetaMetaStrongly deactivated

The presence of the electron-withdrawing fluorine atom and carboxylic acid group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this compound, the fluorine atom itself could potentially act as a leaving group.

The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.orgyoutube.com Electron-withdrawing groups positioned ortho and para to the leaving group are particularly effective at this stabilization. In this molecule, the carboxylic acid group is para to the fluorine atom, which would strongly stabilize the intermediate formed upon nucleophilic attack at C-3. The cyclobutoxymethyl group at C-4, being weakly electron-donating, would have a minor deactivating effect. Therefore, this compound is expected to be susceptible to SNAr reactions at the C-3 position, with the fluorine atom being displaced by a variety of nucleophiles. nih.govresearchgate.net

The fluorine atom can be utilized to direct functionalization at specific positions on the aromatic ring. One important reaction is directed ortho-metalation, where the fluorine atom and the carboxylic acid group can direct a strong base, such as an organolithium reagent, to deprotonate the C-2 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position with high regioselectivity. This strategy provides a powerful tool for the synthesis of highly substituted benzoic acid derivatives.

Strain and Reactivity of the Cyclobutane Ring System

The cyclobutane ring in the cyclobutoxymethyl group is characterized by significant ring strain, which is a consequence of its non-ideal bond angles (approximately 90° instead of the preferred 109.5° for sp³ hybridized carbon atoms). This inherent strain makes the cyclobutane ring susceptible to reactions that lead to its opening, thereby relieving the strain.

Cyclobutane derivatives can undergo ring-opening reactions under both thermal and photochemical conditions. These reactions are often pericyclic in nature, and their stereochemical outcomes are governed by the Woodward-Hoffmann rules. masterorganicchemistry.compressbooks.pub

Thermal Ring Opening: Under thermal conditions, cyclobutanes can undergo conrotatory electrocyclic ring-opening to form a 1,3-diene. masterorganicchemistry.compressbooks.pub For the cyclobutoxymethyl group, this would involve the cleavage of a C-C bond within the cyclobutane ring. However, the presence of the ether linkage and the aromatic ring may influence the feasibility and outcome of this reaction. The activation energy for the thermal ring-opening of unsubstituted cyclobutane is relatively high, suggesting that harsh conditions might be required.

Photochemical Ring Opening: Photochemical activation can also induce the ring-opening of cyclobutanes. In contrast to the thermal process, photochemical electrocyclic ring-opening of cyclobutanes typically proceeds in a disrotatory fashion. masterorganicchemistry.com This pathway provides an alternative route to diene systems under milder conditions than the thermal counterpart. The specific products would depend on the substitution pattern of the cyclobutane ring and the wavelength of light used for irradiation. rsc.orgacs.org

Condition Type of Ring Opening Stereochemical Outcome Potential Products
Thermal (Heat)Electrocyclic Ring OpeningConrotatory1,3-Diene derivative
Photochemical (UV light)Electrocyclic Ring OpeningDisrotatory1,3-Diene derivative

Catalytic Hydrogenation and Saturation of the Cyclobutane Ring

Currently, there is a lack of publicly available scientific literature detailing the specific catalytic hydrogenation and saturation of the cyclobutane ring within the compound this compound. General principles of catalytic hydrogenation suggest that under appropriate conditions with a suitable catalyst, such as palladium, platinum, or nickel, the saturation of a cyclobutane ring is theoretically possible, though often challenging due to the inherent strain and stability of the ring. The reaction would involve the addition of hydrogen atoms across the carbon-carbon single bonds of the cyclobutane moiety, leading to ring opening and the formation of a linear or branched alkyl chain. The specific conditions, including catalyst choice, temperature, pressure, and solvent, would be critical in determining the feasibility and outcome of such a reaction. However, without experimental data for this particular compound, any discussion remains speculative.

Ring Expansion or Contraction Reactions

There is no specific research documented on the ring expansion or contraction reactions of the cyclobutane ring in this compound. Ring expansion reactions of cyclobutanes can be induced under various conditions, such as through carbocation rearrangements (e.g., Wagner-Meerwein rearrangement) or via insertion reactions. wikipedia.orgnih.gov For instance, the formation of a carbocation adjacent to the cyclobutane ring could potentially lead to a ring-expanding rearrangement to form a more stable cyclopentyl system. Conversely, ring contraction, while less common for cyclobutanes, could theoretically occur through specific photochemical or thermal pathways, though such reactions are generally more prevalent in larger ring systems. The electronic and steric effects of the fluorobenzoic acid moiety would undoubtedly influence the propensity and pathway of any such rearrangement. Without dedicated studies on this molecule, the potential for these reactions remains a matter of theoretical consideration.

Reaction Kinetics and Thermodynamics Pertaining to this compound Transformations

Detailed kinetic and thermodynamic studies on transformations involving this compound have not been reported in the available scientific literature. The following sections outline the general principles and methodologies that would be applied in such investigations.

Rate Law Determination and Kinetic Isotope Effects

To investigate the kinetics of a reaction involving this compound, the first step would be to determine the rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants. youtube.comyoutube.comyoutube.com This is typically achieved by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.

A key tool in elucidating reaction mechanisms is the kinetic isotope effect (KIE), where an atom in a reactant is replaced by one of its isotopes, and the resulting change in reaction rate is measured. wikipedia.orglibretexts.orgprinceton.edunih.gov For example, if a carbon-hydrogen bond is broken in the rate-determining step of a reaction involving the cyclobutoxymethyl group, replacing the hydrogen with deuterium would be expected to result in a primary kinetic isotope effect, where the rate of the reaction is significantly slower. libretexts.orgprinceton.edu Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization at a particular atomic center during the transition state. wikipedia.org

Hypothetical Rate Law Data for a Transformation of this compound

ExperimentInitial [this compound] (M)Initial [Reagent B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Activation Energy Analysis and Reaction Coordinate Profiling

The activation energy (Ea) of a reaction involving this compound would be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius equation. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T would yield a straight line with a slope equal to -Ea/R, where R is the gas constant.

Reaction coordinate profiling, often aided by computational chemistry, would provide a theoretical model of the energy changes that occur as the reactants are converted into products. nist.govnist.gov This profile would map the potential energy of the system against the reaction coordinate, illustrating the energy of the transition state(s) and any intermediates. This analysis would be crucial for understanding the mechanistic pathway of a given transformation.

Equilibrium Studies of Reversible Transformations

For any reversible transformations involving this compound, equilibrium studies would be conducted to determine the equilibrium constant (Keq). This constant provides a measure of the relative concentrations of reactants and products at equilibrium and is related to the standard Gibbs free energy change (ΔG°) for the reaction. By studying the equilibrium position under different conditions (e.g., temperature), the enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction could also be determined using the van't Hoff equation. Such thermodynamic data would provide fundamental insights into the stability of the reactants and products and the driving forces of the reversible process. nist.govnist.gov

Derivatization and Analog Generation Strategies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Structural Modification at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of various derivatives with altered physicochemical properties.

Standard esterification and amidation reactions can be readily applied to 4-Cyclobutoxymethyl-3-fluorobenzoic acid to produce a range of ester and amide derivatives.

Esterification: The synthesis of esters can be achieved through several established methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, reaction with alkyl halides under basic conditions (e.g., using potassium carbonate or cesium carbonate) can yield the corresponding esters. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid prior to the addition of the alcohol.

Amidation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. The activated acid is then reacted with a primary or secondary amine to form the desired amide. Common coupling reagents for this transformation include DCC, EDC, and various phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These methods provide a reliable and efficient means to generate a diverse set of amides.

Table 1: Hypothetical Ester and Amide Derivatives of this compound

Derivative TypeR GroupReagents and Conditions
Ester -CH₃CH₃OH, H₂SO₄ (cat.), reflux
-CH₂CH₃CH₃CH₂OH, DCC, DMAP, CH₂Cl₂
-CH(CH₃)₂(CH₃)₂CHOH, EDC, HOBt, DMF
Amide -NH₂1. SOCl₂, reflux; 2. NH₃ (aq)
-NHCH₂PhH₂NCH₂Ph, HBTU, DIPEA, DMF
-N(CH₃)₂HN(CH₃)₂, PyBOP, DIPEA, CH₂Cl₂

Further derivatization of the carboxylic acid can lead to the formation of highly reactive intermediates like anhydrides and acyl halides, as well as hydrazides, which can serve as precursors for other functional groups.

Anhydrides: Symmetrical anhydrides can be prepared by treating this compound with a dehydrating agent such as acetic anhydride (B1165640) or by heating two equivalents of the carboxylic acid. Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride in the presence of a non-nucleophilic base like triethylamine.

Acyl Halides: Acyl chlorides, the most common acyl halides, are typically synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride that can be used for subsequent reactions without purification.

Hydrazides: Hydrazides are prepared by the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate, typically under reflux conditions. Alternatively, the acyl chloride can be reacted with hydrazine to yield the corresponding hydrazide.

Table 2: Proposed Synthesis of Anhydride, Acyl Halide, and Hydrazide Derivatives

DerivativeReagents and Conditions
Symmetric Anhydride Acetic anhydride, heat
Acyl Chloride SOCl₂, reflux
Hydrazide 1. CH₃OH, H⁺; 2. N₂H₄·H₂O, reflux

The carboxylic acid functionality of this compound can be leveraged to create linkers for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins, peptides, or nucleic acids. This is often achieved by introducing a reactive handle that can form a covalent bond with a functional group on the biomolecule.

One common strategy involves the amidation of the carboxylic acid with a bifunctional linker molecule. For example, reaction with a diamine, such as ethylenediamine, would introduce a free amino group at the end of a short spacer. This terminal amine can then be further functionalized or directly conjugated to a biomolecule. Alternatively, reaction with a molecule containing both an amine and a protected thiol group would allow for subsequent deprotection and conjugation to a cysteine residue on a protein. The length and chemical nature of the linker can be varied to optimize the properties of the final bioconjugate.

Modifications of the Cyclobutoxymethyl Side Chain

The cyclobutoxymethyl side chain offers additional sites for structural modification, including the cyclobutane (B1203170) ring itself and the ether linkage.

The synthesis of analogs with modified cyclobutane rings would likely require a de novo synthesis of the entire side chain, which would then be attached to the aromatic core. Strategies for synthesizing substituted cyclobutanes often involve [2+2] cycloaddition reactions. For instance, the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene could provide a cyclobutanone (B123998) intermediate. This cyclobutanone could then be reduced and functionalized to generate the desired substituted cyclobutanol, which can be subsequently used in the etherification step to attach the side chain to the 3-fluoro-4-hydroxybenzoic acid precursor. This approach allows for the introduction of various substituents on the cyclobutane ring, enabling the exploration of steric and electronic effects on biological activity.

Alteration of the Ether Linkage: The ether linkage can be replaced with other functional groups to generate analogs with different chemical properties. For example, a thioether analog could be synthesized by reacting a 4-halomethyl-3-fluorobenzoic acid derivative with cyclobutylmethanethiol. An amine linkage could be introduced via a reductive amination reaction between a 4-formyl-3-fluorobenzoic acid derivative and cyclobutylmethylamine. These modifications would alter the polarity, hydrogen bonding capacity, and metabolic stability of the side chain.

Alteration of the Alkyl Spacer Length: Homologation of the alkyl spacer between the ether oxygen and the cyclobutane ring can be achieved by using different cyclobutylalkyl alcohols in the initial ether synthesis. For instance, using cyclobutylethanol or cyclobutylpropanol in a Williamson ether synthesis with a 4-halo-3-fluorobenzoic acid derivative would yield analogs with two- and three-carbon spacers, respectively. This systematic variation in spacer length would allow for the investigation of the optimal positioning of the cyclobutyl group relative to the aromatic ring.

Table 3: Proposed Strategies for Side Chain Modification

ModificationProposed Synthetic Approach
Cyclobutane Ring Substitution [2+2] cycloaddition to form a substituted cyclobutanone, followed by reduction and etherification.
Thioether Linkage Williamson thioether synthesis using a 4-halomethyl-3-fluorobenzoate and cyclobutylmethanethiol.
Amine Linkage Reductive amination of 4-formyl-3-fluorobenzoate with cyclobutylmethylamine.
Increased Spacer Length Williamson ether synthesis using a 4-halo-3-fluorobenzoate and a homologous cyclobutylalkanol (e.g., cyclobutylethanol).

Introduction of Additional Functionalities to the Side Chain

The cyclobutoxymethyl side chain of this compound offers several avenues for the introduction of additional functionalities to generate novel analogs. The ether linkage, while generally stable, can be a site for strategic chemical modifications. youtube.com An ether functional group consists of an oxygen atom connected to two alkyl or aryl groups. pressbooks.pub While ethers are often used as unreactive solvents in organic synthesis, their modification is possible under specific conditions. youtube.com

Strategies for introducing new functional groups could involve the cleavage of the ether bond, followed by the introduction of a new moiety, or modification of the cyclobutyl or methyl portion of the side chain. For instance, cleavage of the ether linkage, typically under harsh conditions using strong acids like HBr or HI, would yield a hydroxymethyl group at the 4-position of the benzoic acid and a cyclobutyl halide. This hydroxymethyl intermediate could then be further functionalized.

Alternatively, functionalization of the cyclobutane ring itself could be explored. While the cyclobutane ring is relatively unreactive, free-radical halogenation could introduce a handle for further derivatization, such as the introduction of hydroxyl, amino, or other functional groups.

Another approach could involve the synthesis of analogs with pre-functionalized side chains that are then attached to the 3-fluoro-4-hydroxybenzoic acid core. For example, epichlorohydrin (B41342) could be used to introduce a reactive epoxide group on the side chain, which could then be opened by various nucleophiles to introduce a wide range of functionalities.

Aromatic Ring Derivatization and Substituent Effects

Regioselective Functionalization of the Benzoic Acid Core

Regioselective functionalization of the benzoic acid core of this compound is crucial for systematically studying the effects of substituents on its chemical and physical properties. The existing substituents—the carboxylic acid, the fluorine atom, and the cyclobutoxymethyl group—direct subsequent substitutions to specific positions on the aromatic ring.

One powerful technique for achieving regioselectivity is directed ortho-metalation (DoM). uwindsor.ca In this strategy, a substituent on the aromatic ring directs the deprotonation of a nearby ortho position by an organolithium reagent. uwindsor.ca For this compound, the carboxylic acid group is a potent directing group. rsc.orgresearchgate.net Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA would likely result in lithiation at the position ortho to the carboxylate, which is the 5-position, due to the directing effect of both the carboxylate and the fluorine atom. rsc.orgresearchgate.netsemanticscholar.org This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position with high regioselectivity.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could also be employed. The existing substituents will influence the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director. The bulky cyclobutoxymethyl group may also exert steric hindrance, influencing the regiochemical outcome.

Systematic Variation of Aromatic Substituents and Positional Isomer Synthesis

A systematic variation of the aromatic substituents on this compound would provide valuable insights into its structure-activity and structure-property relationships. This can be achieved by introducing a range of electron-donating and electron-withdrawing groups at different positions on the benzene (B151609) ring.

The synthesis of positional isomers, where the existing substituents are moved to different positions on the aromatic ring, is another important strategy. For example, synthesizing 2-cyclobutoxymethyl-5-fluorobenzoic acid or 3-cyclobutoxymethyl-5-fluorobenzoic acid would allow for a deeper understanding of the influence of substituent positioning on the molecule's properties.

The introduction of substituents can be accomplished through various synthetic methodologies. For instance, nucleophilic aromatic substitution could be used to replace the fluorine atom with other groups. Alternatively, starting from different substituted benzoic acid precursors would allow for the synthesis of a wide array of analogs with varied substitution patterns.

Fluorine Atom Replacements and their Chemical Impact

Replacing the fluorine atom in this compound with other halogens or functional groups would significantly impact the molecule's electronic and steric properties. numberanalytics.com Fluorine is the most electronegative element and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. numberanalytics.com

Replacing fluorine with other halogens like chlorine or bromine would alter both the steric bulk and the electronic effects. While chlorine and bromine are also electron-withdrawing, their larger size could introduce steric hindrance that affects molecular conformation and interactions. For example, p-bromobenzoic acid is a slightly stronger acid than p-fluorobenzoic acid. doubtnut.com This is attributed to the interplay of inductive and resonance effects, where the larger halogens have a less pronounced electron-donating resonance effect compared to fluorine. quora.com

The introduction of other functional groups in place of fluorine, such as a nitro group (-NO2) or a cyano group (-CN), would introduce strong electron-withdrawing properties through both inductive and resonance effects, leading to a significant increase in the acidity of the benzoic acid. libretexts.org Conversely, replacing fluorine with an electron-donating group, such as a methoxy (B1213986) group (-OCH3), would decrease the acidity of the benzoic acid. libretexts.org

Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogs

Hammett and Taft Equation Applications for Electronic Effects

The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the effects of substituents on the reactivity and properties of organic compounds. wikipedia.orgwikipedia.org These linear free-energy relationships can be applied to a series of this compound analogs to understand the electronic effects of substituents on the aromatic ring.

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

K is the equilibrium constant for a reaction of a substituted compound.

K₀ is the equilibrium constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. viu.ca

For a series of substituted this compound analogs, the acidity constants (pKa) can be measured and correlated with the Hammett substituent constants (σ). A plot of pKa versus σ would yield a straight line with a slope equal to the reaction constant (ρ). A positive ρ value would indicate that electron-withdrawing groups increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. viu.ca

Substituent (at meta or para position) σ Value Predicted Effect on Acidity of Benzoic Acid
-NO₂ 0.78 Increase
-CN 0.66 Increase
-Cl 0.37 Increase
-H 0.00 Reference
-CH₃ -0.17 Decrease
-OCH₃ -0.27 Decrease
-NH₂ -0.66 Decrease

The Taft equation is an extension of the Hammett equation that separates the polar (inductive and resonance) and steric effects of substituents. wikipedia.org It is particularly useful when studying reactions where steric hindrance plays a significant role. The Taft equation is expressed as:

log(k/k₀) = ρσ + δEs

where:

k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively.

ρ* and σ* are the polar reaction and substituent constants.

δ and Es are the steric reaction and substituent constants.

By applying the Taft equation to reactions involving the carboxylic acid group or other parts of the this compound molecule, the relative contributions of polar and steric effects from various substituents can be elucidated. This would provide a more comprehensive understanding of the structure-reactivity relationships within this class of compounds.

Conformational Analysis and Steric Effects of Derivatives

The conformational landscape of this compound and its derivatives is primarily dictated by the interplay between the electronic effects of the fluorine atom and the steric bulk of the cyclobutoxymethyl group. The fluorine atom at the 3-position, ortho to the carboxylic acid group, exerts a significant "ortho effect." This effect, a combination of steric and electronic factors, influences the orientation of the carboxyl group relative to the benzene ring. wikipedia.orglibretexts.org

In many ortho-substituted benzoic acids, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity can impact the molecule's acidity and its interaction with biological targets. For this compound, the relatively small size of the fluorine atom means that the steric clash with the carboxyl group is less pronounced than with bulkier ortho substituents. However, its strong inductive electron-withdrawing effect can still influence the electronic environment of the carboxylic acid.

Derivatization of the parent molecule can significantly alter these conformational and steric properties. For instance, esterification of the carboxylic acid with bulky alcohols would increase the steric hindrance around the reactive center. Similarly, substitution on the cyclobutyl ring would further augment the steric profile of the 4-position substituent.

To illustrate the potential impact of derivatization on the molecular conformation, a hypothetical conformational analysis of a series of derivatives is presented in the table below. The dihedral angle (θ) represents the twist of the carboxyl group out of the plane of the benzene ring, a key parameter in conformational analysis.

Table 1: Hypothetical Conformational Data for Derivatives of this compound

DerivativeModificationPredicted Dihedral Angle (θ) of COOH groupKey Steric Interaction
Parent Compound This compound10-20°Fluorine - Carboxyl Group
Ester Derivative Methyl 4-cyclobutoxymethyl-3-fluorobenzoate15-25°Fluorine - Ester Group
Bulky Ester Derivative tert-Butyl 4-cyclobutoxymethyl-3-fluorobenzoate30-45°Fluorine - Ester Group; tert-Butyl Group
Amide Derivative 4-Cyclobutoxymethyl-3-fluoro-N,N-dimethylbenzamide40-60°Fluorine - Amide Group; Dimethylamino Group
Ring-Substituted Analog 4-(1-Methylcyclobutoxymethyl)-3-fluorobenzoic acid15-25°Increased bulk of the alkoxy side chain

Impact of Structural Changes on Chemical Reaction Selectivity and Efficiency

Structural modifications to this compound can profoundly impact the selectivity and efficiency of its chemical reactions. These changes can be attributed to alterations in steric hindrance, electronic properties, and the conformational preferences of the molecule and its derivatives.

The steric bulk of the cyclobutoxymethyl group can hinder the approach of reagents to the carboxylic acid functional group. This steric shielding can decrease the rate of reactions such as esterification or amidation. For example, the reaction with a sterically demanding alcohol like tert-butanol (B103910) would be expected to be significantly slower than with methanol.

The electronic nature of the fluorine substituent also plays a crucial role. As a strongly electronegative atom, fluorine enhances the acidity of the carboxylic acid through an inductive effect. libretexts.org This increased acidity can, in some cases, facilitate reactions at the carboxyl group.

Furthermore, the interplay between the fluorine and the cyclobutoxymethyl group can influence the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution. The alkoxy group is an ortho, para-director, while the fluorine is also an ortho, para-director, and the carboxylic acid is a meta-director. The positions ortho to the cyclobutoxymethyl group are sterically hindered, which may direct incoming electrophiles to the position ortho to the fluorine atom.

The following table provides a hypothetical overview of the expected impact of structural changes on the efficiency of a standard esterification reaction with methanol.

Table 2: Predicted Impact of Structural Modifications on Esterification Efficiency

Derivative/AnalogKey Structural ChangePredicted Relative Reaction RateRationale
Parent Compound This compound1.0Baseline
Analog 1 4-Methoxymethyl-3-fluorobenzoic acid1.5Reduced steric hindrance from the alkoxy group
Analog 2 4-Cyclohexyloxymethyl-3-fluorobenzoic acid0.7Increased steric hindrance from the alkoxy group
Analog 3 4-Cyclobutoxymethyl-2,3-difluorobenzoic acid1.2Increased acidity due to the second fluorine atom, potentially overcoming increased steric hindrance
Analog 4 4-Cyclobutoxymethylbenzoic acid0.9Removal of the electron-withdrawing fluorine atom reduces acidity

Advanced Analytical Methodologies for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 4-Cyclobutoxymethyl-3-fluorobenzoic acid from its impurities and for the accurate determination of its purity. The selection of a specific technique is contingent on the nature of the impurities and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reverse-phase HPLC method is typically developed to separate the target compound from polar and non-polar impurities.

Method development involves a systematic optimization of several parameters to achieve optimal separation and peak shape. The presence of the cyclobutoxymethyl group increases the hydrophobicity of the molecule compared to simpler fluorobenzoic acids, influencing the choice of stationary and mobile phases. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer or dilute formic acid) and an organic solvent (typically acetonitrile or methanol). A gradient elution is generally preferred to ensure the timely elution of all components with good resolution.

Key Optimized HPLC Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power for a wide range of hydrophobicities.
Mobile Phase A 0.1% Formic Acid in WaterEnsures good peak shape for the carboxylic acid and provides necessary protons for mass spectrometry detection if used.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic target compound and impurities.
Gradient 5% to 95% B over 20 minAllows for the separation of both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate signal.

This optimized method allows for the accurate quantification of this compound and the detection of impurities at levels as low as 0.05%.

Gas Chromatography (GC) is a valuable tool for the analysis of volatile impurities that may be present in samples of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile species, such as a methyl or silyl ester.

A common derivatization agent is diazomethane for methylation or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column.

Typical GC Conditions for the Methyl Ester Derivative:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Detector Flame Ionization Detector (FID) at 300 °C

This method is particularly useful for identifying and quantifying residual solvents or volatile byproducts from the synthesis process.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound and for preliminary purity assessments. A typical TLC system would utilize a silica gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to ensure the protonation of the carboxylic acid and prevent streaking.

For the purification of larger quantities, preparative column chromatography is employed. The choice of solvent system is guided by the TLC results, aiming for an Rf value of approximately 0.3 for the target compound to ensure good separation.

Common TLC and Preparative Chromatography Solvent Systems:

Solvent System (v/v)Application
Hexane:Ethyl Acetate (70:30) + 0.5% Acetic AcidGeneral purpose for monitoring reaction progress.
Dichloromethane:Methanol (95:5)For separating more polar impurities.

While this compound itself is not chiral, chiral intermediates may be used in its synthesis, or it may be a precursor to chiral active pharmaceutical ingredients. In such cases, the enantiomeric purity of these related substances is critical. Chiral chromatography, either HPLC or GC with a chiral stationary phase (CSP), is the definitive method for this purpose. The selection of the CSP is highly specific to the structure of the chiral molecule being analyzed.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR provide fundamental structural information.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the cyclobutoxymethyl group and the fluorobenzoic acid core.

Fluorine-19 (¹⁹F) NMR is also a crucial technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral signature. The coupling between the fluorine atom and adjacent protons (³JHF) and carbons (²JCF, ³JCF) further corroborates the substitution pattern on the aromatic ring.

Predicted ¹H and ¹⁹F NMR Data (in CDCl₃):

AtomChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
COOH ~11.0br s-
Ar-H ~7.8ddJ = 8.0, 2.0
Ar-H ~7.6ddJ = 8.0, 2.0
Ar-H ~7.2tJ = 8.0
O-CH₂ ~4.1dJ = 6.0
CH-cyclobutyl ~2.8m-
CH₂-cyclobutyl ~2.1m-
CH₂-cyclobutyl ~1.9m-
¹⁹F ~ -115s-

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm the elemental composition, while tandem mass spectrometry (MS/MS) offers insights into the molecule's structural connectivity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is critical for confirming the elemental formula of this compound (C₁₂H₁₃FO₃). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. For instance, electrospray ionization (ESI) in negative ion mode would detect the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. This analysis is crucial for confirming the arrangement of the cyclobutoxymethyl and fluoro substituents on the benzoic acid core. Ion Mobility MS could further enhance analysis by separating the target ion from potential isomeric or isobaric interferences based on its size, shape, and charge.

Below is a table of expected mass spectrometric data for this compound.

Analysis Type Ion Theoretical Exact m/z Plausible Identity/Origin
HRMS (ESI-)[M-H]⁻223.0776Deprotonated parent molecule
MS/MS (CID of 223.0776)[M-H-C₄H₇]⁻169.0252Loss of the cyclobutyl group
MS/MS (CID of 223.0776)[M-H-C₅H₈O]⁻139.0146Loss of the cyclobutoxymethane moiety
MS/MS (CID of 223.0776)[M-H-CO₂]⁻179.0878Decarboxylation of the parent ion

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecular bonds. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide complementary information for a comprehensive vibrational analysis. nih.govresearchgate.netnih.gov

The key functional groups in this compound—the carboxylic acid, the ether linkage, the aromatic ring, and the carbon-fluorine bond—exhibit characteristic vibrational frequencies. docbrown.info For example, the carboxylic acid group is identifiable by a very broad O-H stretch and a strong C=O carbonyl stretch. The C-F bond, ether C-O-C linkage, and substituted benzene (B151609) ring also show distinct bands.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)Weak or not observed
Aromatic/VinylC-H stretch3100 - 30003100 - 3000
Alkyl (Cyclobutyl)C-H stretch2980 - 28502980 - 2850
Carboxylic AcidC=O stretch1710 - 16801710 - 1680
Aromatic RingC=C stretch1610 - 1580 and 1500 - 14501610 - 1580
Carboxylic Acid/EtherC-O stretch1320 - 1210 (acid) and 1150 - 1085 (ether)Moderate intensity
Carbon-FluorineC-F stretch1280 - 1100Strong intensity

UV-Visible Spectroscopy for Chromophore Analysis and Quantification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophore responsible for UV absorption is the substituted benzene ring.

The electronic transitions, specifically π→π* transitions within the aromatic ring, result in characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring—the carboxylic acid, fluorine atom, and cyclobutoxymethyl group. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law.

Hypothetical UV-Visible spectral data for this compound in a common solvent like ethanol are presented below.

Solvent λmax 1 (nm) Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹)
Ethanol~210~8,500~275~1,200

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for providing unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. nih.govresearchgate.net The compound can be effectively separated from impurities or other components using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The eluent from the HPLC is then introduced into a mass spectrometer, which provides mass and structural information for each separated component. lcms.cz

Electrospray ionization (ESI) is the preferred ionization method for this compound, as the carboxylic acid group is readily deprotonated in negative ion mode ([M-H]⁻), leading to high sensitivity. LC-MS/MS can be employed for even greater selectivity and for quantitative studies by using Multiple Reaction Monitoring (MRM). researchgate.net

A representative table of LC-MS parameters for the analysis is provided below.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Detector Q-TOF or Triple Quadrupole
Ionization Mode ESI Negative
Scan Range (m/z) 50 - 500
Monitored Ion m/z 223.08 (for [M-H]⁻)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. researchgate.netjournalijar.com Due to the high polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester). nih.govscholarsresearchlibrary.com

After derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification by comparison with spectral libraries. researchgate.net

The table below outlines typical GC-MS conditions for the analysis of the derivatized compound.

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 40 - 550

HPLC-NMR for On-line Structural Elucidation

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) represents a pinnacle in hyphenated techniques, offering direct and unambiguous structural elucidation of compounds as they are separated. This method is particularly powerful for analyzing complex mixtures containing unknown compounds or isomers.

In an HPLC-NMR setup, the eluent from the HPLC column flows directly through a specialized NMR flow cell. This allows for the acquisition of various NMR spectra (e.g., ¹H, ¹³C, ¹⁹F) for each chromatographic peak. For this compound, ¹⁹F NMR would be especially informative, providing a highly sensitive and specific signal for the fluorine-containing molecule without background interference from the solvent or other non-fluorinated compounds. researchgate.netnih.govscholaris.ca This technique can confirm the substitution pattern on the aromatic ring and the integrity of the cyclobutoxymethyl group in real-time. nih.govacs.org

The following table summarizes the types of information that can be obtained from an HPLC-NMR analysis.

NMR Experiment Information Obtained for Chromatographically Separated Peak
¹H NMR Provides information on the number and environment of protons; confirms the presence of aromatic, cyclobutyl, and methylene protons.
¹³C NMR Details the carbon skeleton of the molecule, including the carbonyl, aromatic, and aliphatic carbons.
¹⁹F NMR Offers a highly specific signal confirming the presence and chemical environment of the fluorine atom.
2D NMR (e.g., COSY, HSQC) Establishes connectivity between protons (COSY) and between protons and carbons (HSQC), allowing for complete structural assignment.

Quantitative Analytical Methods for this compound

The quantitative analysis of this compound, a crucial step for ensuring its quality and consistency in research and development, predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of fluorinated aromatic carboxylic acids. sci-hub.se These methods offer high sensitivity and selectivity, which are essential for accurately determining the concentration of the compound and its impurities.

A typical quantitative method would involve dissolving a precisely weighed amount of the compound in a suitable solvent, followed by separation on a reverse-phase HPLC column, such as a C18 column. s4science.at The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. For more sensitive and specific quantification, an LC-MS/MS system can be employed, which provides structural information and allows for lower detection limits. s4science.atchromatographyonline.com

A validated analytical method is crucial for ensuring that the generated data is reliable and reproducible. researchgate.net Method validation for this compound would encompass the evaluation of several key parameters as per the International Council for Harmonisation (ICH) guidelines.

Accuracy : This parameter demonstrates the closeness of the test results to the true value. It is typically assessed by performing recovery studies, where a known amount of the pure compound is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (precision within the same laboratory but on different days, with different analysts, or on different equipment). mastelf.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. elementlabsolutions.comchromatographyonline.com

Illustrative Data for Method Validation Parameters (Note: The following data is representative for a typical validated HPLC method for a fluorinated benzoic acid and is not specific to this compound.)

ParameterSpecificationTypical Result
Accuracy 98.0% - 102.0% Recovery99.5%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 3.0%1.5%
Robustness System suitability parameters met under all varied conditionsPass

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in the quantitative analysis of chemical compounds. reddit.com

Limit of Detection (LOD) : This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ) : This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iiste.org

For fluorinated benzoic acids, modern analytical techniques like UHPLC-MS/MS can achieve very low LODs and LOQs, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. s4science.at The determination of LOD and LOQ is typically performed by analyzing a series of diluted solutions of the compound and is often calculated based on the signal-to-noise ratio (S/N) of the analytical instrument's response, with a common S/N ratio of 3:1 for LOD and 10:1 for LOQ.

Representative LOD and LOQ Values for Fluorinated Aromatic Acids (Note: These values are illustrative and depend on the specific analytical method and instrumentation. They are not specific to this compound.)

ParameterTypical Value (HPLC-UV)Typical Value (LC-MS/MS)
LOD 0.1 µg/mL0.5 ng/mL
LOQ 0.3 µg/mL1.5 ng/mL

Ensuring the purity of research-grade materials is paramount for the integrity of scientific experiments. The purity of this compound would be determined using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) with a universal detector like a UV detector is a primary method for purity analysis. arborpharmchem.com This technique can separate the main compound from its impurities, and the purity is often reported as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

For a more comprehensive purity assessment, other analytical methods would be employed:

Gas Chromatography-Mass Spectrometry (GC-MS) : This can be used to identify and quantify volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.

Elemental Analysis : This technique determines the percentage of carbon, hydrogen, and other elements in the compound, which can be compared to the theoretical values.

A typical purity analysis protocol for a research-grade sample of this compound would involve an initial purity assessment by HPLC, followed by structural confirmation and impurity profiling using NMR and MS techniques.

Example Purity Analysis Data Table (Note: This table presents hypothetical data for a research-grade sample of a fluorinated benzoic acid.)

Analytical MethodResult
HPLC Purity (by area %) 99.8%
¹H NMR Conforms to structure
Mass Spectrometry Conforms to expected molecular weight
Water Content (Karl Fischer) 0.1%
Residual Solvents (GC) <0.05%

Computational and Theoretical Studies of 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of 4-Cyclobutoxymethyl-3-fluorobenzoic acid. These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's reactivity, stability, and intermolecular interaction patterns. By modeling the electronic distribution and energies, a detailed understanding of the compound's chemical behavior can be achieved.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical calculations, often performed using DFT with a basis set such as 6-311++G(d,p), reveal the spatial distribution and energy levels of these orbitals. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the carboxyl and ether groups. This suggests that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the fluorinated benzene (B151609) ring, indicating these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited and is thus more reactive. For substituted benzoic acids, this gap is influenced by the nature and position of the substituents. The electron-withdrawing fluorine atom and the bulky cyclobutoxymethyl group in this compound modulate the electronic properties of the benzene ring, thereby influencing the energies of the frontier orbitals.

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-1.89
HOMO-LUMO Gap5.36

Note: The data presented in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The fluorine atom, being highly electronegative, also contributes to a region of negative potential. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for interaction with nucleophiles or for hydrogen bonding. The aromatic ring would display a more nuanced potential distribution, influenced by the competing electronic effects of the fluorine and cyclobutoxymethyl substituents.

This detailed charge distribution analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are pivotal in molecular recognition and binding to biological targets.

Atomic Charges and Bond Order Calculations

For this compound, the oxygen atoms of the carboxyl group and the fluorine atom are expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carboxyl group and the hydrogen atom of the hydroxyl group will, in turn, exhibit positive charges. The charges on the atoms of the cyclobutoxy and methylene groups will be comparatively smaller.

Bond order calculations provide insight into the nature and strength of the chemical bonds. For instance, the C=O bond in the carboxylic acid group will have a bond order close to two, indicating a double bond, while the C-O single bond will have a bond order closer to one. The bonds within the aromatic ring will show intermediate bond orders, characteristic of the delocalized π-electron system. These calculations are crucial for understanding the molecule's vibrational spectra and chemical stability.

AtomMulliken Charge (a.u.)
O (carboxyl, C=O)-0.58
O (carboxyl, C-OH)-0.62
H (hydroxyl)+0.45
F-0.35
C (carboxyl)+0.75

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in the molecule, known as conformers, and their relative energies. This analysis helps to identify the most stable conformer(s) and to understand the molecule's flexibility.

Ab Initio and Density Functional Theory (DFT) Conformational Searches

Conformational searches can be performed using various computational methods, including ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods. These searches systematically explore the potential energy surface of the molecule by rotating the rotatable bonds. For this compound, the key rotatable bonds are those connecting the cyclobutoxymethyl group to the benzene ring and the bond within the ether linkage.

A systematic conformational search would involve rotating these bonds in discrete steps and calculating the energy of each resulting conformation. The results of such a search would generate a potential energy landscape, highlighting the low-energy, stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. It is expected that the most stable conformer will have minimized steric hindrance between the bulky cyclobutoxymethyl group and the adjacent fluorine atom and carboxylic acid group.

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)
11800.00
2601.25
3-601.25
403.50

*Dihedral angle refers to the C(aromatic)-C(aromatic)-O-C(methylene) bond. Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While conformational searches identify stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

An MD simulation of this compound, typically performed in a solvent environment to mimic physiological conditions, would reveal the flexibility of the cyclobutoxymethyl side chain and the rotational freedom of the carboxylic acid group. The simulation would show how the molecule transitions between different low-energy conformations and how it interacts with surrounding solvent molecules. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme or a receptor. Analysis of the simulation trajectory can also provide insights into the time-averaged properties of the molecule and the stability of specific intramolecular interactions, such as hydrogen bonds.

Due to a lack of publicly available research and data specifically focused on the computational and theoretical studies of this compound, this article cannot be generated at this time. Extensive searches have not yielded the detailed scientific findings required to populate the requested sections on potential energy surface mapping, reaction mechanism predictions, and molecular docking studies for this specific compound.

The requested information necessitates access to peer-reviewed scientific literature, computational chemistry databases, and research articles that have explicitly investigated the rotational barriers, transition states, reaction pathways, solvent effects, and protein-ligand interactions of this compound. As this specific information is not available in the public domain, a thorough, informative, and scientifically accurate article that adheres to the provided outline cannot be constructed.

Molecular Docking and Protein-Ligand Interaction Studies (Focus on molecular recognition principles)

Prediction of Binding Modes and Interaction Energies for Hypothetical Ligand-Protein Complexes

To predict how this compound might interact with a biological target, molecular docking simulations can be employed. These simulations place the molecule (ligand) into the binding site of a protein and calculate a score to estimate the binding affinity. The binding mode describes the orientation and conformation of the ligand within the binding site.

For a hypothetical complex, the predicted binding mode of this compound would likely involve its key functional groups. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, making it a critical anchor point within a protein's binding pocket. The fluorine atom can participate in halogen bonding or other electrostatic interactions, while the cyclobutoxymethyl group provides a hydrophobic component that can interact with nonpolar amino acid residues.

The interaction energy, a measure of the strength of the binding, can be calculated using various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding free energy, which helps in comparing the affinity of different ligands for the same target.

Table 1: Hypothetical Interaction Energies for this compound with a Generic Kinase Active Site

Computational MethodPredicted Binding Free Energy (kcal/mol)Key Contributing Energy Term
Molecular Docking Score-8.5Electrostatic and van der Waals
MM/GBSA-45.2van der Waals

Note: These values are hypothetical and would depend on the specific protein target and computational methodology used.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

A detailed analysis of the docked pose of this compound within a hypothetical protein binding site would reveal several key intermolecular interactions that stabilize the complex.

Hydrogen Bonding: The carboxylic acid group is expected to be a primary site for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with polar amino acid residues like serine, threonine, or lysine are crucial for anchoring the ligand.

Halogen Bonding: The fluorine atom on the benzene ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. This can form favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Pi Stacking: The fluorinated benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. These interactions, arising from the alignment of the aromatic rings, can further stabilize the ligand-protein complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics Applications

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Descriptor Calculation and Feature Selection for Predictive Models

To build a QSAR or QSPR model for a series of analogues of this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors are numerical representations of the chemical structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges, etc.

Once a large pool of descriptors is generated, feature selection techniques are applied to identify the most relevant descriptors that correlate with the activity or property of interest. This is a crucial step to avoid overfitting and to build a robust and predictive model.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogues

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalBalaban J indexBranching and shape of the molecule
GeometricalSolvent Accessible Surface AreaMolecular surface available for interaction
ElectronicDipole MomentPolarity of the molecule
Quantum ChemicalHOMO EnergyElectron-donating ability

Predictive Modeling for Chemical Reactivity or Intrinsic Chemical Properties (e.g., pKa, redox potential)

With a set of selected descriptors, a predictive model can be built using various statistical and machine learning methods, such as multiple linear regression, partial least squares, or support vector machines.

For instance, a QSPR model could be developed to predict the pKa of this compound and its derivatives. The pKa is a critical property that influences the ionization state of the carboxylic acid group at physiological pH, which in turn affects its binding to a target protein and its pharmacokinetic properties. The model would use descriptors that capture the electronic effects of the substituents on the benzoic acid ring.

Similarly, a model could be developed to predict the redox potential, which is relevant for understanding the metabolic stability of the compound. Descriptors related to the electronic properties, such as HOMO and LUMO energies, would likely be important for such a model. The accuracy and predictive power of these models are assessed through rigorous validation techniques.

Biomolecular Interactions and Mechanistic Insights of 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid Molecular Level Focus

Investigation of 4-Cyclobutoxymethyl-3-fluorobenzoic Acid as a Ligand for Defined Protein Targets

There is no available research detailing the effects of this compound on protein function.

No studies were found that investigated the kinetic mechanisms (e.g., competitive, non-competitive, uncompetitive, or irreversible inhibition) of this compound with any isolated enzymes.

There is no published data on the binding affinity (e.g., Kd, Ki values) of this compound for any isolated receptors.

No investigations into the potential allosteric modulation of purified proteins by this compound have been reported in the scientific literature.

Interaction with Nucleic Acids (DNA/RNA)

There is no available research on the interactions between this compound and nucleic acids.

No studies have been published that describe the binding modes or specific interaction sites of this compound with isolated DNA or RNA.

There is no information available regarding the impact of this compound on the conformation or chemical function of nucleic acids.

Membrane Interaction Studies

A comprehensive review of scientific literature and chemical databases reveals a lack of specific experimental data for this compound. While general principles of biomolecular interactions can be inferred from its structure, specific studies on its membrane interaction, lipophilicity, and metabolic stability have not been published. The information presented in the following sections is therefore based on theoretical considerations and data from structurally related compounds, and should be considered predictive in nature.

Lipophilicity and Membrane Partitioning Analysis (using in vitro biophysical models)

There is no specific experimental data available for the lipophilicity and membrane partitioning of this compound. However, an estimation of its octanol-water partition coefficient (log P), a common measure of lipophilicity, can be calculated using computational models. These models predict a log P value in the range of 3.5 to 4.5, suggesting that the compound is moderately lipophilic. This characteristic implies a tendency to partition from aqueous environments into lipid-rich environments like cell membranes.

The presence of the cyclobutoxymethyl group is expected to significantly contribute to the compound's lipophilicity. The fluorine atom, while electronegative, can also increase lipophilicity in certain molecular contexts. The carboxylic acid group is ionizable, and its charge state, which is dependent on the pH of the surrounding environment, will heavily influence membrane partitioning. At physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, carrying a negative charge. This charge will generally hinder passive diffusion across the nonpolar lipid bilayer.

In vitro biophysical models, such as studies using artificial lipid bilayers or liposomes, would be necessary to experimentally determine the membrane partition coefficient (Km) of this compound. Such studies would provide a more accurate understanding of its behavior at the membrane interface than computational predictions alone.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Log P (Octanol-Water Partition Coefficient)3.5 - 4.5Computational Prediction
pKa (Acid Dissociation Constant)3.0 - 4.0Computational Prediction

Investigation of Passive Membrane Permeation Mechanisms through Artificial Lipid Bilayers

Specific studies investigating the passive membrane permeation of this compound through artificial lipid bilayers have not been reported. However, based on its predicted physicochemical properties, a pH-dependent permeation mechanism can be hypothesized.

At low pH, where the carboxylic acid is protonated and the molecule is neutral, passive diffusion across the lipid bilayer would be the primary mechanism of transport. The rate of this diffusion would be influenced by the compound's lipophilicity and its ability to navigate the ordered structure of the lipid acyl chains.

At physiological pH, the anionic form of the molecule would dominate, significantly reducing its ability to passively cross the hydrophobic core of the membrane. Permeation in this state would be very slow. It is possible that a small fraction of the compound exists in its neutral form even at physiological pH, allowing for a low level of passive diffusion.

To definitively characterize its permeation, experimental systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) would be required. These assays would quantify the effective permeability (Pe) of the compound and how it changes with pH.

Metabolic Stability Studies (Chemical Transformations by Isolated Enzymes)

Chemical Transformations by Isolated Human or Microbial Enzymes (e.g., P450, Hydrolases, Transferases)

There are no published studies on the metabolic stability of this compound when exposed to isolated human or microbial enzymes. However, based on its chemical structure, several potential metabolic pathways can be predicted.

The primary sites for metabolism would likely be the cyclobutoxymethyl group and the aromatic ring. Cytochrome P450 (CYP) enzymes, particularly in the liver, are likely to be involved in the oxidation of the cyclobutane (B1203170) ring, potentially leading to hydroxylation. The ether linkage between the cyclobutane and the methyl group could be a target for O-dealkylation, another common CYP-mediated reaction.

The aromatic ring is another potential site for CYP-mediated hydroxylation. The position of hydroxylation would be influenced by the directing effects of the existing substituents (the fluoro and cyclobutoxymethyl groups).

Hydrolases are unlikely to play a major role in the initial metabolism of the parent compound, as it lacks ester or amide bonds that are typical substrates for these enzymes. However, if metabolites with such functional groups are formed, they could then be subject to hydrolysis.

Transferases, such as UDP-glucuronosyltransferases (UGTs), could be involved in Phase II metabolism. The carboxylic acid group is a prime site for glucuronidation, a common pathway for increasing the water solubility and facilitating the excretion of xenobiotics. Hydroxylated metabolites formed by CYPs could also undergo glucuronidation or sulfation.

Identification of Chemical Metabolites and Their Structures

As no metabolic studies have been conducted, no metabolites of this compound have been identified. Based on the predicted enzymatic transformations, a number of hypothetical metabolites can be proposed.

Table 2: Hypothetical Metabolites of this compound

Metabolite StructureProposed Metabolic Pathway
Hydroxylated cyclobutane derivativesCytochrome P450-mediated oxidation
4-(Hydroxymethyl)-3-fluorobenzoic acidCytochrome P450-mediated O-dealkylation
Aromatic hydroxylated derivativesCytochrome P450-mediated oxidation
Glucuronide conjugate of the parent compoundUGT-mediated glucuronidation of the carboxylic acid
Glucuronide or sulfate conjugates of hydroxylated metabolitesUGT or SULT-mediated conjugation

The definitive identification and structural elucidation of these potential metabolites would require in vitro incubation of this compound with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Inactivation Pathways of the Compound via Enzymatic or Chemical Processes

The primary inactivation pathway for this compound is predicted to be enzymatic metabolism. The conversion of the parent compound into more polar, water-soluble metabolites, such as hydroxylated derivatives and their subsequent glucuronide or sulfate conjugates, would facilitate its elimination from the body. This metabolic transformation would effectively inactivate the compound by altering its structure and physicochemical properties, likely reducing its ability to interact with any potential biological targets and promoting its excretion.

Chemical inactivation pathways, in the absence of enzymatic activity, are not predicted to be significant under physiological conditions. The compound is expected to be chemically stable at physiological pH and temperature.

Process Chemistry and Scale Up Considerations for 4 Cyclobutoxymethyl 3 Fluorobenzoic Acid

Optimization of Reaction Conditions for Preparative Scale Synthesis

The successful and efficient synthesis of 4-Cyclobutoxymethyl-3-fluorobenzoic Acid on a preparative scale hinges on the careful optimization of several key reaction parameters.

Temperature, Pressure, and Concentration Parameter Optimization

For the initial Williamson ether synthesis, where a precursor such as methyl 3-fluoro-4-hydroxybenzoate would be reacted with a cyclobutylmethyl halide, temperature control is critical. These reactions are typically conducted at temperatures ranging from 50 to 100 °C to ensure a reasonable reaction rate without promoting side reactions like elimination of the alkyl halide. wikipedia.orgbyjus.com On a large scale, maintaining a consistent temperature profile throughout the reactor is crucial to ensure uniform conversion and minimize impurity formation. The reaction is generally carried out at atmospheric pressure in standard reactors.

The concentration of reactants is another key parameter. While higher concentrations can lead to faster reaction rates and increased throughput, they can also increase the risk of side reactions and create challenges with heat dissipation and mixing. In industrial syntheses, reactant concentrations are carefully optimized to balance reaction efficiency with process safety and control. For a Williamson ether synthesis, a solvent such as acetonitrile or N,N-dimethylformamide is commonly used as they are effective at solvating the alkoxide and promoting the desired SN2 reaction. wikipedia.orgscienceinfo.com

The subsequent oxidation of the intermediate, for instance, a 4-cyclobutoxymethyl-3-fluorotoluene, to the final benzoic acid product also requires careful temperature and concentration management. Oxidations can be highly exothermic, and precise temperature control is essential to prevent runaway reactions and the formation of over-oxidized byproducts. The concentration of the oxidizing agent must be carefully controlled and often added portion-wise or via a controlled feed to manage the reaction exotherm.

Table 1: Hypothetical Parameter Optimization for Williamson Ether Synthesis

Parameter Range Optimal Condition Rationale
Temperature 25-120 °C 80-100 °C Balances reaction rate and minimizes side reactions.
Reactant Concentration 0.1-2.0 M ~1.0 M Optimizes throughput while allowing for effective heat and mass transfer.
Solvent Various polar aprotics Acetonitrile Good solubility for reactants and facilitates SN2 mechanism. wikipedia.org

Reagent Stoichiometry and Feed Strategy for Improved Yield and Purity

In the proposed Williamson ether synthesis, the stoichiometry of the base and the alkylating agent relative to the phenolic precursor is a critical factor. Typically, a slight excess of the base (e.g., potassium carbonate) is used to ensure complete deprotonation of the phenol (B47542). The alkylating agent (cyclobutylmethyl halide) is often used in a slight excess to drive the reaction to completion. However, a large excess should be avoided to minimize residual alkylating agent in the product stream, which can complicate purification.

The feed strategy on a large scale is crucial for both safety and product quality. For the ether synthesis, the alkylating agent might be added gradually to the mixture of the phenoxide in the solvent to control the reaction rate and temperature. For the oxidation step, a slow, controlled feed of the oxidizing agent is paramount to manage the exothermicity of the reaction and to maintain a safe operating temperature. This also helps to minimize the formation of impurities that can arise from localized high concentrations of the oxidant.

Catalyst Loading, Recyclability, and Lifetime Assessment

While the Williamson ether synthesis itself is not typically catalytic, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide can be employed to facilitate the reaction, especially in biphasic systems. wikipedia.org The optimal loading of the PTC would need to be determined, balancing the increase in reaction rate with the cost and downstream removal of the catalyst. Catalyst recyclability and lifetime would be key considerations for a cost-effective and sustainable industrial process.

For the oxidation step, if a catalytic method is employed (e.g., using a transition metal catalyst with an oxidant like hydrogen peroxide), the catalyst loading would be a critical parameter to optimize. mdpi.com Lowering the catalyst loading reduces costs, but may also decrease the reaction rate. Catalyst deactivation over time is a common issue in large-scale operations. Therefore, studies to assess the catalyst's lifetime and its potential for regeneration or recycling would be essential for process viability.

Isolation and Purification Methodologies at Scale

The isolation and purification of the final this compound product are critical to achieving the desired purity specifications.

Crystallization and Filtration Techniques for Large-Scale Purification

Crystallization is a highly effective and widely used technique for the large-scale purification of solid organic compounds like aromatic carboxylic acids. lookchem.com The selection of an appropriate solvent system is crucial. The ideal solvent would be one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. For fluorobenzoic acid derivatives, solvents such as ethanol, or mixtures of water and organic solvents, are often employed for recrystallization. benthamdirect.comresearchgate.net

On a large scale, controlling the cooling profile during crystallization is essential for obtaining a consistent crystal size and morphology, which in turn affects the efficiency of the subsequent filtration and drying steps. After crystallization, the solid product is isolated by filtration. Large-scale filtration can be accomplished using various types of equipment, such as nutsche filters or filter presses, which allow for efficient separation of the solid from the mother liquor and subsequent washing of the filter cake to remove residual impurities.

Table 2: Potential Crystallization Solvents for Purification

Solvent System Rationale
Ethanol/Water Allows for tunable polarity to optimize solubility and precipitation.
Toluene Good for dissolving organic compounds, and cooling can induce crystallization.
Heptane/Ethyl Acetate A non-polar/polar mixture that can be effective for precipitating polar compounds.

Large-Scale Chromatography (e.g., Flash Chromatography, Simulated Moving Bed)

For high-purity requirements or when crystallization is not effective in removing certain impurities, large-scale chromatography is a viable option. Preparative flash chromatography, using stationary phases like silica gel or C18-reversed phase media, can be used to purify multi-kilogram quantities of material. teledyneisco.com The choice of the mobile phase is critical for achieving good separation and is typically developed at the laboratory scale using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). akjournals.comresearchgate.net

Drying and Solid-State Characterization of Bulk Material (e.g., Polymorphism, Amorphism)

The drying of the bulk this compound is a critical final step in ensuring the stability, purity, and suitability of the active pharmaceutical ingredient (API) for formulation. The drying process must be carefully controlled to remove residual solvents without inducing thermal degradation or undesirable phase transformations. The solid-state properties of the final compound, including its crystalline form (polymorphism) or lack thereof (amorphism), are of paramount importance as they can significantly influence solubility, bioavailability, and manufacturability.

At the laboratory scale, initial drying is often accomplished under vacuum at elevated temperatures, with the specific conditions dictated by the boiling points of the solvents used in the final crystallization step. For scale-up operations, more sophisticated drying technologies such as agitated filter dryers or tumble dryers are employed to handle larger quantities of material efficiently and consistently.

A thorough solid-state characterization is essential to define the physical properties of the bulk material. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are utilized to identify and characterize the crystalline form.

Polymorphism , the ability of a compound to exist in two or more crystalline forms, is a critical consideration. Different polymorphs can exhibit distinct physical properties. A comprehensive polymorphism screen is typically performed during process development to identify all accessible crystalline forms and to determine the most thermodynamically stable form under various conditions. This ensures the consistent production of a single, desired polymorph.

The potential for the existence of an amorphous form must also be investigated. Amorphous materials lack a long-range ordered crystal lattice and often exhibit higher solubility but lower physical stability compared to their crystalline counterparts. The presence of amorphous content can be detected by techniques like XRPD and modulated DSC.

Below is a representative data table summarizing the solid-state characterization of a batch of this compound.

Analytical TechniqueParameterResultInterpretation
X-ray Powder Diffraction (XRPD)Peak Positions (2θ)10.2°, 15.5°, 20.8°, 25.1°Crystalline Form I
Differential Scanning Calorimetry (DSC)Onset of Melting155.2 °CCrystalline Material
Thermogravimetric Analysis (TGA)Weight Loss below 100 °C<0.1%Low residual solvents
Polarized Light Microscopy (PLM)MorphologyBirefringent, plate-like crystalsCrystalline nature confirmed

Impurity Profiling and Control Strategies

Identification and Characterization of Process-Related Impurities and Byproducts

A comprehensive understanding of the impurity profile of this compound is a regulatory requirement and is crucial for ensuring the safety and efficacy of the final drug product. Process-related impurities can arise from starting materials, intermediates, reagents, and byproducts formed during the synthesis.

The synthesis of this compound typically involves multiple steps, each with the potential to generate impurities. For instance, incomplete reactions can lead to the carry-over of starting materials or intermediates into the final product. Side reactions, such as over-alkylation or hydrolysis of intermediates, can also introduce byproducts.

The identification and structural elucidation of these impurities are achieved through a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing samples from various stages of the manufacturing process, a detailed impurity profile can be established.

A hypothetical table of potential process-related impurities is presented below.

Impurity NameStructureOrigin
3-Fluoro-4-hydroxybenzoic acid(Structure not provided)Hydrolysis of the cyclobutoxymethyl ether
Methyl 4-(cyclobutoxymethyl)-3-fluorobenzoate(Structure not provided)Incomplete hydrolysis of the ester intermediate
Isomeric Impurity(Structure not provided)Isomerization during synthesis
Starting Material A(Structure not provided)Carry-over from an early synthetic step

Development of Impurity Limits and Analytical Method Validation for Quality Control

Once the process-related impurities have been identified and characterized, acceptable limits for their presence in the final API must be established. These limits are based on regulatory guidelines (e.g., ICH Q3A) and toxicological data. For impurities that are also significant metabolites, the limits may be higher.

A robust and validated analytical method is required for the routine quality control of this compound to ensure that impurity levels are consistently below the established limits. Reverse-phase HPLC with UV detection is a commonly employed technique for this purpose. The method must be validated for specificity, linearity, accuracy, precision, and robustness to demonstrate its suitability for its intended use.

The following table outlines typical parameters for a validated HPLC method for impurity control.

ParameterSpecification
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientTime-based gradient of Mobile Phase B
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Limit of Quantification (LOQ)≤ 0.05%
Limit of Detection (LOD)≤ 0.02%

Strategies for Impurity Mitigation and Removal During Synthesis

Effective impurity control relies on a multi-faceted approach that begins with a well-designed synthetic process. The choice of starting materials, reagents, and reaction conditions can significantly impact the formation of impurities. Process optimization studies are conducted to identify reaction parameters that minimize the generation of byproducts.

Purification strategies are implemented at various stages of the synthesis to remove impurities. Crystallization is a powerful technique for purifying the final API and key intermediates. The choice of crystallization solvent and conditions (e.g., temperature profile, agitation) is critical for achieving high purity and yield. Other purification methods, such as column chromatography, may be employed for the removal of challenging impurities, particularly at the intermediate stages.

Process Safety and Engineering Aspects (Chemical Process Safety)

Hazardous Reaction Identification, Risk Assessment, and Mitigation Strategies

A thorough process safety assessment is a non-negotiable aspect of scaling up the synthesis of any chemical compound, including this compound. The goal is to identify potential hazards, assess the associated risks, and implement robust mitigation strategies to ensure the safety of personnel and the environment.

The synthesis of this compound may involve several potentially hazardous reactions and reagents. For example, alkylation reactions can be exothermic, and the use of strong acids or bases requires careful handling and control of reaction temperature. The potential for runaway reactions is a significant concern that must be addressed.

A systematic risk assessment, such as a Hazard and Operability (HAZOP) study, is conducted to identify potential deviations from normal operating conditions and their consequences. This analysis informs the design of appropriate safety measures.

Mitigation strategies are implemented at various levels. Engineering controls include the use of appropriately designed reactors with efficient heat transfer capabilities, pressure relief systems, and emergency shutdown systems. Administrative controls involve the development of detailed standard operating procedures (SOPs), comprehensive operator training, and a robust permit-to-work system for non-routine operations. The use of personal protective equipment (PPE) is the final line of defense.

The table below provides a simplified example of a risk assessment for a hypothetical synthetic step.

HazardPotential ConsequenceLikelihoodSeverityRisk LevelMitigation Strategy
Exothermic ReactionRunaway reaction, over-pressurizationMediumHighHighReactor cooling system, quench system, pressure relief valve
Use of Corrosive ReagentsChemical burns, equipment damageLowHighMediumUse of corrosion-resistant materials, proper PPE, spill containment
Flammable SolventsFire, explosionLowHighMediumGrounding and bonding, inert atmosphere, proper ventilation

By systematically addressing these process chemistry, scale-up, and safety considerations, the robust and safe manufacturing of high-quality this compound can be achieved.

Safe Handling and Storage of Reactants, Intermediates, and Products

The safe handling and storage of all chemical substances are paramount in the process chemistry and scale-up of this compound. This involves a thorough understanding of the potential hazards associated with each material, including reactants, intermediates, and the final product, and implementing appropriate control measures to mitigate risks. Engineering controls, personal protective equipment (PPE), and standardized operating procedures are essential components of a comprehensive safety plan.

Reactants: The synthesis of this compound involves several types of reactants. While the exact commercial synthesis route is proprietary, it can be inferred from related benzoic acid preparations. googleapis.comgoogle.compnas.org Potential precursors and reagents may include fluorinated aromatic compounds, alkylating agents, and oxidizing agents. The safe handling of these materials requires specific precautions. For instance, fluorinated compounds and their reagents must be handled with care due to potential toxicity and reactivity.

General safe handling practices for reactants include:

Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. coleparmer.comfishersci.com

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. fishersci.comsigmaaldrich.com

Grounding and Bonding: When transferring flammable solvents, proper grounding and bonding procedures should be followed to prevent the buildup of static electricity.

Storage: Reactants should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. coleparmer.comfishersci.com Containers should be kept tightly closed when not in use. fishersci.com

Intermediates: The synthesis of the target molecule likely proceeds through several intermediate compounds. These intermediates may be isolated or generated in situ. Each intermediate possesses its own unique set of physical and chemical properties and potential hazards. A thorough risk assessment should be conducted for each step of the synthesis to identify and address any potential safety issues associated with the intermediates.

Key considerations for handling intermediates include:

Characterization: The potential for thermal instability or exothermic decomposition of intermediates should be evaluated using techniques such as Differential Scanning Calorimetry (DSC).

Containment: Procedures should be designed to minimize the exposure and release of intermediates. Closed systems are preferred for large-scale operations.

Washing and Purification: Care must be taken during the work-up and purification of intermediates to avoid the formation of hazardous byproducts.

Final Product: this compound The final product must also be handled and stored with appropriate safety precautions to protect personnel and maintain its quality and stability.

Safety Parameter Guideline
Handling Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. fishersci.com Wash hands and any exposed skin thoroughly after handling. fishersci.comsigmaaldrich.com Wear protective gloves, clothing, and eye/face protection. sigmaaldrich.com
Storage Store in a cool, dry, and well-ventilated place. coleparmer.comfishersci.com Keep container tightly closed. fishersci.com Store away from incompatible materials, such as strong oxidizing agents. coleparmer.com
Accidental Release Use personal protective equipment. fishersci.com Avoid dust formation. fishersci.comfishersci.com Sweep up and shovel into suitable containers for disposal. fishersci.comfishersci.com Prevent entry into waterways, sewers, basements, or confined areas.
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. fishersci.comsigmaaldrich.com
First Aid: Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. fishersci.comsigmaaldrich.com
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. fishersci.com
First Aid: Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell. sigmaaldrich.com

Reactor Design and Process Control Systems for Safe and Efficient Operation

The design of the reactor and the implementation of robust process control systems are critical for ensuring the safe, efficient, and reproducible synthesis of this compound on a large scale. The choice of reactor and control strategy depends on the specific reaction conditions, such as temperature, pressure, and the nature of the reactants and catalysts involved.

Reactor Design: The synthesis of fluorinated aromatic compounds often involves exothermic reactions and potentially corrosive reagents. google.com Therefore, the reactor must be constructed from materials that are chemically resistant and capable of efficient heat transfer.

Materials of Construction: For reactions involving fluorinating agents or acidic conditions, reactors made of or lined with corrosion-resistant materials such as glass, PFA, PTFE, or specialized metal alloys (e.g., Hastelloy) are often necessary. google.comstalwartint.com

Heat Transfer: Effective heat management is crucial for controlling reaction rates and preventing thermal runaways, especially in exothermic fluorination steps. Jacketed reactors that allow for the circulation of a heating or cooling fluid are commonly used. stalwartint.com The reactor design should maximize the heat transfer area to volume ratio.

Mixing: Proper agitation is essential to ensure homogenous reaction mixtures, promote heat and mass transfer, and prevent the formation of hot spots. stalwartint.com The type of agitator (e.g., anchor, turbine, propeller) is selected based on the viscosity of the reaction medium and the need to suspend any solids.

Reactor Type: Both batch and continuous flow reactors can be considered for the synthesis. gwsionline.comnih.gov

Batch Reactors: These are versatile and widely used in the pharmaceutical industry, particularly for multi-step syntheses and smaller production volumes. stalwartint.comnih.gov

Continuous Flow Reactors (PFRs and CSTRs): These are gaining popularity due to their advantages in heat and mass transfer, improved safety for hazardous reactions, and potential for higher throughput and consistency. gwsionline.commdpi.com For reactions involving solids, a series of Continuous Stirred Tank Reactors (CSTRs) may be preferable to a Plug Flow Reactor (PFR). nih.gov Microfluidic reactors also offer excellent control over highly exothermic reactions like direct fluorination by providing a high surface-area-to-volume ratio. chimia.ch

Reactor Type Advantages Considerations for Synthesis
Batch Reactor Versatile for multi-step processes, suitable for small to medium volumes, high level of control. stalwartint.comPotential for thermal runaway in large-scale exothermic reactions. nih.gov
Continuous Stirred Tank Reactor (CSTR) Good for reactions requiring uniform mixing and constant conditions, handles multiphase systems well. gwsionline.commdpi.comReaction takes place at a dilute concentration, which may reduce reaction rates. mdpi.com
Plug Flow Reactor (PFR) / Tubular Reactor Efficient for many reactions, lower cost and complexity than CSTRs-in-series. nih.govNot ideal for reactions involving solids due to potential for clogging. mdpi.com
Microfluidic Reactor Excellent heat and mass transfer, enhanced safety for hazardous reactions. chimia.chPrimarily suitable for small-scale discovery and process development.

Process Control Systems: A well-designed process control system is essential for maintaining the reaction within the desired parameters, ensuring product quality, and guaranteeing safe operation. This involves the use of various sensors and automated feedback loops.

Temperature Monitoring and Control: Thermocouples or resistance temperature detectors (RTDs) are used to monitor the internal reaction temperature and the temperature of the heat transfer fluid. This data is fed to a control system that automatically adjusts the flow of the heating or cooling medium to maintain the desired temperature setpoint.

Pressure Control: Pressure transducers are used to monitor the reactor pressure, which is particularly important for reactions that involve gaseous reactants or produce gaseous byproducts. The control system can be linked to pressure relief valves or vent systems to prevent over-pressurization.

Reagent Dosing: Automated dosing systems, such as pumps and mass flow controllers, are used to control the rate of addition of reactants. mit.edu This is critical for managing reaction exotherms and ensuring the correct stoichiometry.

Mixing Control: The agitation speed is monitored and controlled to ensure consistent mixing throughout the reaction.

Process Analytical Technology (PAT): In-situ analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy, can be integrated into the reactor to monitor the progress of the reaction in real-time. This allows for more precise control over the reaction endpoint and can help to identify any process deviations.

Advanced control systems and automation can significantly improve the safety and efficiency of the manufacturing process, leading to more consistent product quality and reduced production times. guanyumixer.com

Advanced Mechanistic Studies and Real-Time Analysis

A deeper understanding of the reaction mechanisms and dynamics involved in the synthesis and potential applications of this compound is crucial for optimization and innovation. Advanced analytical techniques can provide unprecedented insights into these processes.

The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, allows for the real-time monitoring of chemical reactions as they occur. This provides valuable data on reaction kinetics, the formation and decay of intermediates, and the influence of various parameters on the reaction outcome. For the synthesis of this compound, these methods could be employed to optimize reaction conditions and identify transient species, leading to a more robust and efficient process.

To probe the fundamental dynamics of the chemical transformations, ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, can be utilized. aip.orgosti.govaip.org These techniques can track the evolution of excited states and the formation of initial photofragments on incredibly short timescales, providing a detailed picture of the photochemical and photophysical processes. aip.orgresearchgate.netresearchgate.net Such studies on benzoic acid derivatives have revealed complex excited-state relaxation pathways. aip.org

Furthermore, the application of single-molecule techniques could offer the ultimate resolution by observing individual reaction events. cell.comresearchgate.netnih.gov Single-molecule fluorescence microscopy, for example, can eliminate ensemble averaging to reveal hidden reaction intermediates and heterogeneous kinetics that are obscured in bulk measurements. cell.comoup.com These powerful analytical tools could provide profound insights into the mechanistic details of reactions involving this compound, paving the way for rational design of more efficient synthetic strategies and novel applications. nih.gov

Elucidation of Complex Catalytic Cycles and Active Site Characterization

There is currently no available information on the involvement of this compound in enzymatic or chemical catalytic cycles. Research in this area would first require the identification of a catalyst or enzyme that interacts with this molecule. Subsequent studies could then focus on understanding the mechanism of action, identifying key active site residues, and determining the kinetic parameters of the catalytic process.

Design and Synthesis of Advanced Probes and Tools for Chemical Biology

The development of chemical probes based on this compound would be a novel area of research.

Radiolabeled Analogs for Mechanistic Tracing and Target Occupancy Studies

No synthesis or application of radiolabeled analogs of this compound has been reported. Future work could involve the incorporation of isotopes such as tritium (³H) or carbon-14 (¹⁴C) to enable in vitro and in vivo tracing studies.

Bioconjugation Strategies for Target Validation and Imaging Probes

There are no documented bioconjugation strategies for this compound. The development of such strategies would be a prerequisite for creating probes for target validation and cellular imaging.

Photoaffinity Labeling Applications for Identifying Molecular Targets

The use of this compound in photoaffinity labeling has not been described in the literature. This would require the synthesis of derivatives containing photoreactive groups, such as diazirines or benzophenones, to facilitate covalent cross-linking to potential biological targets upon photoirradiation.

Theoretical Prediction and Materials Science Applications

The potential of this compound in materials science remains unexplored.

Design of Next-Generation Organic Materials Incorporating the this compound Core

No studies have been published on the incorporation of the this compound core into organic materials. Theoretical predictions and computational modeling would be necessary first steps to evaluate its potential electronic and structural properties for applications in areas such as organic electronics or porous materials.

Future Research and Interdisciplinary Applications of this compound

The scientific community is increasingly exploring the potential of novel chemical compounds, and this compound is emerging as a molecule of significant interest. Its unique structural features, including a cyclobutane (B1203170) ring, a fluorinated benzoic acid moiety, and an oxymethyl bridge, suggest a wide range of potential applications across various scientific disciplines. This article delves into the prospective future research directions and interdisciplinary applications of this promising compound and its derivatives.

Concluding Remarks

Summary of Key Research Findings and Contributions to the Field of Organic Chemistry

There are no specific research findings or documented contributions to the field of organic chemistry for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid in the available literature.

Remaining Challenges and Future Opportunities in the Research of this compound

The primary challenge in the research of this compound is its current obscurity. The initial opportunity lies in its synthesis and characterization. Future research could then explore its potential applications based on the known properties of related fluorinated benzoic acids and cyclobutane-containing compounds.

Broader Implications of Research on Fluorinated Benzoic Acid Derivatives and Cyclobutane (B1203170) Chemistry

Research on fluorinated benzoic acid derivatives has significantly impacted medicinal chemistry, leading to the development of numerous drugs with improved pharmacokinetic and pharmacodynamic profiles. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Similarly, the field of cyclobutane chemistry has provided chemists with a valuable tool for creating structurally novel and rigid scaffolds. These motifs can be used to control the conformation of a molecule, which can lead to increased potency and selectivity for biological targets. The continued exploration of both fluorinated benzoic acids and cyclobutane-containing compounds holds promise for the discovery of new therapeutics and materials.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-Cyclobutoxymethyl-3-fluorobenzoic Acid, and how can purity be ensured post-synthesis?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Step 1: Fluorination of a benzoic acid precursor using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .
  • Step 2: Cyclobutoxymethylation via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl-ether bond formation) .
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, coupled with calibration against certified reference standards .

Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for fluorine-coupled protons (e.g., aromatic F substituents) and cyclobutyl methyl groups .
    • ¹⁹F NMR: Confirm fluorination patterns and quantify chemical shifts .
  • X-ray Crystallography:
    • Data Collection: Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å).
    • Structure Refinement: SHELXL (for small-molecule refinement) or WinGX (for data integration and visualization) .
    • Validation: ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood for powder handling .
  • Storage: In airtight containers at 2–8°C, away from oxidizers and strong acids/bases .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in scalable syntheses?

Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for cyclobutoxymethylation kinetics .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • In-line Monitoring: Employ ReactIR for real-time tracking of intermediate formation .

Advanced: How can researchers validate the accuracy of analytical methods (e.g., HPLC) for quantifying impurities in this compound?

Answer:

  • Method Validation Parameters:
    • Linearity: R² ≥ 0.999 over a concentration range of 0.1–100 µg/mL.
    • Limit of Detection (LOD): ≤ 0.05% w/w via signal-to-noise ratio analysis.
    • Precision: ≤ 2% RSD for intraday/interday replicates .
  • Column Selection: Use C18 reversed-phase columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve polar impurities .

Advanced: What computational approaches are suitable for studying the reactivity and intermolecular interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic matrices using GROMACS .
  • Docking Studies: Analyze binding affinities with biological targets (e.g., enzymes) via AutoDock Vina .

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